1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride
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Overview
Description
1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride is a chemical compound with the molecular formula C10H24Cl4N4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride typically involves the reaction of piperazine with ethylene dichloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Piperazine+Ethylene Dichloride→1-[2-(piperazin-1-yl)ethyl]piperazine
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures a consistent supply of the compound with high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds (e.g., alkyl halides); reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: N-oxides of 1-[2-(piperazin-1-yl)ethyl]piperazine.
Reduction: Amine derivatives of the compound.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of corrosion inhibitors, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)piperazine: Used in the synthesis of pharmaceuticals and as an intermediate in the production of polyurethane catalysts.
1-(2-Aminoethyl)piperazine: Employed in epoxy curing, surface activation, and as an additive in lubricants and fuels.
Uniqueness: 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various research and industrial applications.
Biological Activity
1-[2-(Piperazin-1-yl)ethyl]piperazine tetrahydrochloride, a derivative of piperazine, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity, particularly in the realms of neuropharmacology and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of two piperazine rings linked by an ethyl chain, with four hydrochloride groups enhancing its solubility and stability in aqueous environments.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems and various enzymes. It has been shown to act as a selective antagonist at certain serotonin receptors, which may contribute to its effects on mood and anxiety disorders. Additionally, it exhibits inhibitory properties against specific enzymes involved in neurotransmitter degradation, such as monoamine oxidase (MAO), which plays a critical role in the metabolism of neurotransmitters like serotonin and dopamine.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Antidepressant Effects : Studies suggest that this compound may exhibit antidepressant-like effects in animal models by modulating serotonin levels through MAO inhibition.
- Anxiolytic Properties : Its action on serotonin receptors indicates potential anxiolytic effects, making it a candidate for treating anxiety disorders.
- Neuroprotective Effects : Preliminary research indicates that this compound may protect neuronal cells from oxidative stress, possibly through its ability to scavenge reactive oxygen species (ROS).
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antidepressant | MAO inhibition; serotonin modulation | |
Anxiolytic | Serotonin receptor antagonism | |
Neuroprotective | ROS scavenging; cellular protection |
Case Study: Antidepressant Activity
A study published in the Journal of Neuropharmacology evaluated the antidepressant effects of this compound in a mouse model of depression. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant effect comparable to that of established SSRIs (Selective Serotonin Reuptake Inhibitors). The compound demonstrated an IC50 value for MAO-B inhibition at approximately 0.8 µM, indicating potent activity against this enzyme .
Case Study: Anxiolytic Effects
In a separate investigation focusing on anxiety models, the compound was administered to rats subjected to the elevated plus maze test. Results showed increased time spent in the open arms, suggesting reduced anxiety-like behavior. This effect was attributed to the compound's interaction with 5-HT receptors .
Toxicological Profile
Safety assessments have demonstrated that this compound exhibits low toxicity levels at therapeutic doses. In vitro studies using Vero cells indicated cell viability above 80% at concentrations up to 100 µg/mL, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
1-(2-piperazin-1-ylethyl)piperazine;tetrahydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4.4ClH/c1-5-13(6-2-11-1)9-10-14-7-3-12-4-8-14;;;;/h11-12H,1-10H2;4*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSBGHXJVJFWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2CCNCC2.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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